molecular formula C5H13NO B15319253 (S)-1-Aminopentan-3-ol

(S)-1-Aminopentan-3-ol

Cat. No.: B15319253
M. Wt: 103.16 g/mol
InChI Key: RPOTYPSPQZVIJY-YFKPBYRVSA-N
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Description

(S)-1-Aminopentan-3-ol is a chiral amino alcohol with the molecular formula C5H13NO. This compound is characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentane chain. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms that corresponds to the S (sinister, left) configuration in the Cahn-Ingold-Prelog priority rules.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-1-Aminopentan-3-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding amino ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Another synthetic route involves the asymmetric hydrogenation of a suitable precursor, such as a β-keto ester, in the presence of a chiral catalyst. This method ensures the selective formation of the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes using enzymes such as transaminases or reductases. These enzymes catalyze the conversion of prochiral substrates to the desired chiral product with high enantioselectivity. The use of biocatalysts is advantageous due to their mild reaction conditions, high specificity, and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Aminopentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.

    Reduction: H2 with a metal catalyst (e.g., palladium on carbon), NaBH4, or LiAlH4.

    Substitution: SOCl2, phosphorus tribromide (PBr3), or tosyl chloride (TsCl) in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

(S)-1-Aminopentan-3-ol has diverse applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Serves as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor agonists.

    Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals, flavors, and fragrances due to its chiral nature and functional groups.

Mechanism of Action

The mechanism of action of (S)-1-Aminopentan-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, as a chiral amino alcohol, it can act as a ligand for certain enzymes, influencing their catalytic activity and selectivity. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

(S)-1-Aminopentan-3-ol can be compared with other chiral amino alcohols, such as ®-1-Aminopentan-3-ol, (S)-2-Amino-1-butanol, and (S)-3-Amino-2-butanol. These compounds share similar structural features but differ in the position of the amino and hydroxyl groups or the length of the carbon chain. The uniqueness of this compound lies in its specific spatial arrangement and functional group positioning, which confer distinct chemical and biological properties.

List of Similar Compounds

  • ®-1-Aminopentan-3-ol
  • (S)-2-Amino-1-butanol
  • (S)-3-Amino-2-butanol
  • (S)-1-Amino-2-propanol

Properties

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

IUPAC Name

(3S)-1-aminopentan-3-ol

InChI

InChI=1S/C5H13NO/c1-2-5(7)3-4-6/h5,7H,2-4,6H2,1H3/t5-/m0/s1

InChI Key

RPOTYPSPQZVIJY-YFKPBYRVSA-N

Isomeric SMILES

CC[C@@H](CCN)O

Canonical SMILES

CCC(CCN)O

Origin of Product

United States

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